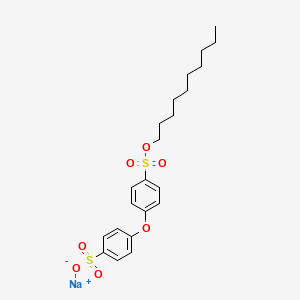
Disodium decyl(sulfonatophenoxy)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium decyl(sulfonatophenoxy)benzenesulfonate is a surfactant and additive commonly used in various industrial applications. It is known for its ability to act as an emulsifier and wetting agent, making it valuable in the manufacture of paints, lacquers, inks, dyes, and coatings . This compound is also utilized in the recovery of organic solvents from wastewater and in the preparation of carbon nanotubes for nanotechnology applications .
Métodos De Preparación
The synthesis of disodium decyl(sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenoxybenzenesulfonate. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to specific temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Análisis De Reacciones Químicas
Disodium decyl(sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of corresponding alcohols .
Aplicaciones Científicas De Investigación
Disodium decyl(sulfonatophenoxy)benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and disperse particles. In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification processes. In medicine, it is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. In industry, it is utilized in the formulation of cleaning agents, lubricants, and anti-static agents .
Mecanismo De Acción
The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .
Comparación Con Compuestos Similares
Disodium decyl(sulfonatophenoxy)benzenesulfonate can be compared to other similar surfactants such as sodium dodecyl benzene sulfonate and sodium lauryl sulfate. While all these compounds share surfactant properties, this compound is unique in its specific structure, which provides distinct emulsifying and wetting capabilities. Similar compounds include:
- Sodium dodecyl benzene sulfonate
- Sodium lauryl sulfate
- Disodium dodecyl diphenyl ether disulfonate
This compound’s unique structure and properties make it a valuable component in various industrial and scientific applications.
Propiedades
Fórmula molecular |
C22H29NaO7S2 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate |
InChI |
InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
WCNNLAJSTDTFBA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
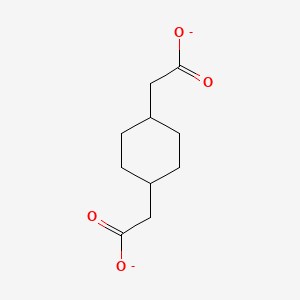
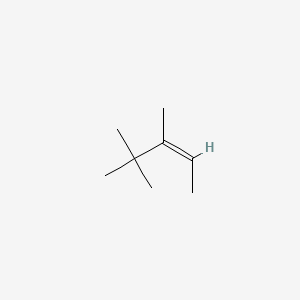
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
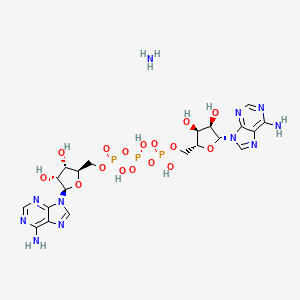
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
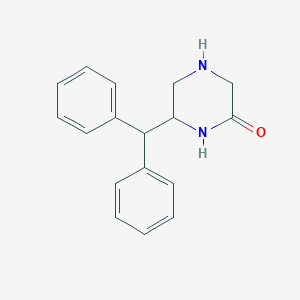

![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)

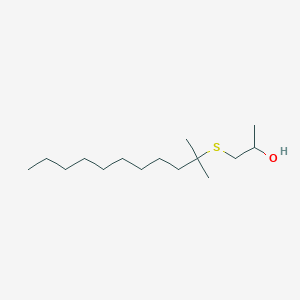
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
